4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione
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Description
4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a useful research compound. Its molecular formula is C7H12F3NO3S and its molecular weight is 247.23. The purity is usually 95%.
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Scientific Research Applications
Herbicide Development
The synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones were investigated to discover new herbicides with broad-spectrum weed control and excellent crop selectivity. Compounds demonstrating broad spectrum of weed control beyond existing benchmarks like mesotrione were identified, showing potential in weed management (Wang et al., 2014).
HPPD Inhibitor Research
Research on pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors highlighted the discovery of compounds with significant potency against HPPD, suggesting potential applications in resistant weed control. The study emphasizes the structure-activity relationship and the potential of these compounds in herbicide development (He et al., 2020).
Polymer Science
In polymer science, the facile synthesis of thiol-functionalized amphiphilic polylactide–methacrylic diblock copolymers was explored. These copolymers have implications in tissue engineering and bioimaging, showcasing the versatility of such molecular structures in biomedical applications (Themistou et al., 2014).
Organic Synthesis
The Cu-catalyzed N- and O-arylation of hydroxypyridines and hydroxyquinolines demonstrates the utility of copper catalysts in organic synthesis, potentially applicable to the synthesis of complex molecules including pharmaceuticals and agrochemicals (Altman & Buchwald, 2007).
Anticancer Research
A potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, was studied for its ability to induce cell cycle arrest and apoptosis in cancer cells. This research underscores the potential of similar compounds in the development of new cancer therapies (Mukherjee et al., 2010).
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)6(12)5-11-1-3-15(13,14)4-2-11/h6,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASUUQQGRGPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.